![molecular formula C26H22N2O5 B1311833 Fmoc-5-hydroxy-DL-tryptophan CAS No. 351857-99-3](/img/structure/B1311833.png)
Fmoc-5-hydroxy-DL-tryptophan
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Overview
Description
Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties . The molecular formula of Fmoc-5-hydroxy-DL-tryptophan is C26H22N2O5 and its molecular weight is 442.46 .
Synthesis Analysis
Fmoc-5-hydroxy-DL-tryptophan is used in peptide synthesis . It is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Its decarboxylation yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep, and numerous other physiological processes .
Molecular Structure Analysis
The molecular structure of Fmoc-5-hydroxy-DL-tryptophan is represented by the formula C26H22N2O5 . The InChI representation of the molecule is InChI=1S/C26H22N2O5/c29-16-9-10-23-21 (12-16)15 (13-27-23)11-24 (25 (30)31)28-26 (32)33-14-22-19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)22/h1-10,12-13,22,24,27,29H,11,14H2, (H,28,32) (H,30,31)
.
Chemical Reactions Analysis
Fmoc-5-hydroxy-DL-tryptophan can be used as a building block to synthesize peptides and proteins with specific functions or properties .
Physical And Chemical Properties Analysis
The molecular weight of Fmoc-5-hydroxy-DL-tryptophan is 442.5 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 112 Ų .
Scientific Research Applications
Peptide Synthesis
“Fmoc-5-hydroxy-DL-tryptophan” is widely used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.
Structural Biology
This compound plays a significant role in structural biology . It can be used to synthesize peptides and proteins with specific functions or properties. These synthesized peptides and proteins can then be used to study the structure and function of biological macromolecules.
Drug Discovery
“Fmoc-5-hydroxy-DL-tryptophan” is also used in drug discovery . The synthesized peptides and proteins can be used as potential therapeutic agents. They can be screened for their biological activity and potential as drug candidates.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “Fmoc-5-hydroxy-DL-tryptophan” can be used to synthesize specific proteins for this research.
Enzyme Function Study
Similar to its use in drug discovery, “Fmoc-5-hydroxy-DL-tryptophan” can be used to study enzyme function . The synthesized peptides can be used as substrates for enzymes, allowing researchers to study the enzyme’s mechanism of action.
Anticancer Drug Development
“Fmoc-5-hydroxy-DL-tryptophan” can be used to develop novel therapeutic agents such as anticancer drugs . The synthesized peptides can be designed to interact with specific cancer cells, potentially leading to the development of new anticancer drugs.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJESUTFPMFAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-hydroxy-DL-tryptophan |
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